
6-bromo-3-(1-(4-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-bromo-3-(1-(4-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C32H24BrN3O2 and its molecular weight is 562.467. The purity is usually 95%.
BenchChem offers high-quality 6-bromo-3-(1-(4-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-3-(1-(4-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed methods for synthesizing various quinoline and pyrazoline derivatives, focusing on their potential biological activities. For instance, the synthesis of benzophenanthrolinone analogues, including compounds with structures related to quinoline derivatives, has been explored for their cytotoxic activity. These compounds were evaluated for their potential as anticancer agents, showcasing the interest in quinoline derivatives for therapeutic applications (Bongui et al., 2001).
Biological Activities
Research into the biological activity of quinoline derivatives has led to the discovery of compounds with promising properties. For example, studies on the synthesis of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline derivatives and their benzoyl and benzyl derivatives have provided insights into their potential applications. The focus on bromo- and dibromo- derivatives emphasizes the interest in halogenated compounds for their biological activities (Khalifa et al., 1982).
Antimicrobial and Anticancer Applications
The exploration of quinoline derivatives extends to their antimicrobial and anticancer activities. For instance, the synthesis and antimicrobial activity of novel quinazolinones, including bromoquinazoline derivatives, have been investigated to identify compounds with effective antimicrobial properties (Patel et al., 2006). Additionally, the synthesis of pyrazoloisoquinolines and their potential as tubulin polymerization inhibitors highlight the search for compounds with specific anticancer mechanisms (Minegishi et al., 2015).
Advanced Synthetic Techniques
Recent advancements in synthetic chemistry have facilitated the development of complex quinoline derivatives. Techniques such as rhodium-catalyzed synthesis have been employed to create highly functionalized bromo-dihydroisoquinolines, demonstrating the utility of advanced catalysis in the synthesis of pharmacologically relevant compounds (He et al., 2016).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-bromo-3-(1-(4-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one' involves the synthesis of the intermediate compounds, which are then used to synthesize the final compound. The synthesis pathway involves the use of various chemical reactions such as condensation, cyclization, and bromination.", "Starting Materials": [ "4-methylbenzoyl chloride", "phenylhydrazine", "2-phenyl-4-quinolinecarboxaldehyde", "ethyl acetoacetate", "bromine" ], "Reaction": [ "Step 1: Synthesis of 1-(4-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazole", "Reaction: Condensation reaction between 4-methylbenzoyl chloride and phenylhydrazine in the presence of a base such as triethylamine", "Step 2: Synthesis of 3-(1-(4-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-phenylquinoline", "Reaction: Cyclization reaction between 2-phenyl-4-quinolinecarboxaldehyde and the intermediate compound from step 1 in the presence of a base such as potassium carbonate", "Step 3: Synthesis of 6-bromo-3-(1-(4-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one", "Reaction: Bromination reaction of the intermediate compound from step 2 with bromine in the presence of a solvent such as acetic acid, followed by cyclization reaction in the presence of a base such as potassium carbonate and then acidification with hydrochloric acid" ] } | |
CAS RN |
202821-46-3 |
Molecular Formula |
C32H24BrN3O2 |
Molecular Weight |
562.467 |
IUPAC Name |
6-bromo-3-[2-(4-methylbenzoyl)-3-phenyl-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C32H24BrN3O2/c1-20-12-14-23(15-13-20)32(38)36-28(21-8-4-2-5-9-21)19-27(35-36)30-29(22-10-6-3-7-11-22)25-18-24(33)16-17-26(25)34-31(30)37/h2-18,28H,19H2,1H3,(H,34,37) |
InChI Key |
VIETVWZTERSXHP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5)C6=CC=CC=C6 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



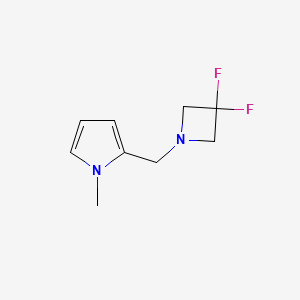

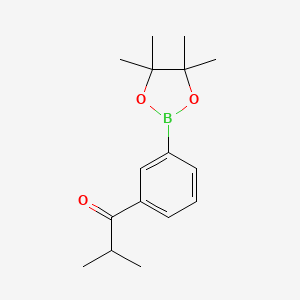
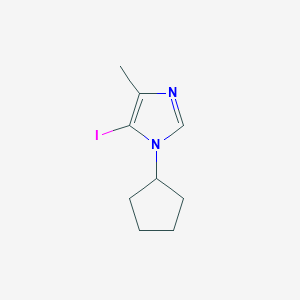
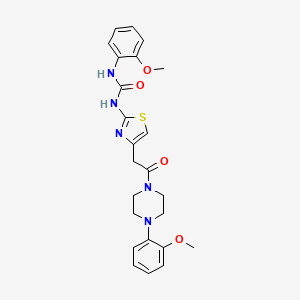
![2-[(2-Tert-butyl-4-methoxyphenoxy)methyl]oxirane](/img/structure/B2767598.png)

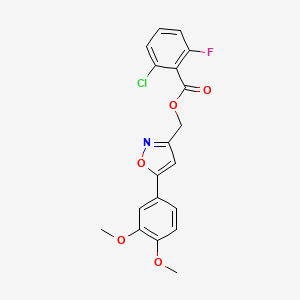
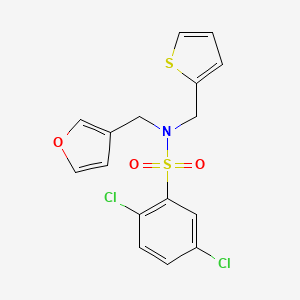
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile](/img/structure/B2767606.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2767607.png)
![N-{3-[(2H-1,3-benzodioxol-5-yloxy)methyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2767608.png)

![[(5-Fluoro-1H-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B2767611.png)